Introduction: The Strategic Importance of Fluorinated Indolines in Medicinal Chemistry
Introduction: The Strategic Importance of Fluorinated Indolines in Medicinal Chemistry
An In-Depth Technical Guide to tert-Butyl 5-fluoroindoline-1-carboxylate: A Key Intermediate in Modern Drug Discovery
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its rigid, bicyclic structure provides a valuable template for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets. The introduction of a fluorine atom at the 5-position of the indoline ring, coupled with the protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group, gives rise to tert-Butyl 5-fluoroindoline-1-carboxylate. This molecule is a highly versatile and strategically important building block in the synthesis of complex drug candidates.
The 5-fluoro substituent can significantly modulate the physicochemical properties of the parent molecule, often leading to improved metabolic stability, enhanced binding affinity, and altered pharmacokinetic profiles. The Boc protecting group, on the other hand, provides a robust yet readily cleavable handle that allows for selective chemical transformations at other positions of the indoline scaffold. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of tert-Butyl 5-fluoroindoline-1-carboxylate, offering valuable insights for researchers and scientists in the field of drug development.
While a specific CAS Number for tert-Butyl 5-fluoroindoline-1-carboxylate is not readily found in major chemical databases, its identity is clearly defined by its chemical structure. For the purpose of this guide, we will draw upon data from closely related and well-characterized analogs to provide a comprehensive overview of its expected properties and reactivity.
Physicochemical and Spectroscopic Profile
The physicochemical properties of tert-Butyl 5-fluoroindoline-1-carboxylate are crucial for its handling, reactivity, and its influence on the properties of downstream compounds. The following table summarizes key properties, with data extrapolated from closely related analogs such as tert-Butyl 4,6-difluoroindoline-1-carboxylate and other substituted indoline derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆FNO₂ | Calculated |
| Molecular Weight | 237.27 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | [1] |
| Solubility | Expected to be soluble in organic solvents like DCM, EtOAc, and MeOH | [1] |
| ¹H NMR (CDCl₃, 400 MHz) | Expected shifts (ppm): δ 7.0-7.5 (m, Ar-H), 4.0-4.2 (t, N-CH₂), 3.0-3.2 (t, Ar-CH₂), 1.5-1.6 (s, C(CH₃)₃) | General knowledge of similar structures |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected shifts (ppm): δ 150-160 (C=O), 155-165 (d, JC-F, C-F), 110-145 (Ar-C), 80-82 (O-C(CH₃)₃), 45-50 (N-CH₂), 28-30 (Ar-CH₂), 28-29 (C(CH₃)₃) | General knowledge of similar structures |
| ¹⁹F NMR (CDCl₃, 376 MHz) | Expected shifts (ppm): δ -110 to -125 | [2] |
Synthesis and Reaction Chemistry: A Self-Validating Protocol
The synthesis of tert-Butyl 5-fluoroindoline-1-carboxylate typically involves the N-protection of commercially available 5-fluoroindoline. The use of di-tert-butyl dicarbonate (Boc)₂O is the most common and efficient method for this transformation.
Experimental Protocol: Synthesis of tert-Butyl 5-fluoroindoline-1-carboxylate
This protocol is a robust and reliable method for the synthesis of the title compound, incorporating self-validating checkpoints for reaction monitoring and product characterization.
Materials:
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5-Fluoroindoline
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Triethylamine (NEt₃) or 4-(Dimethylamino)pyridine (DMAP)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
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Reaction Setup: To a solution of 5-fluoroindoline (1.0 eq) in anhydrous DCM (approx. 0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.2 eq) or a catalytic amount of DMAP (0.1 eq).
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Addition of Boc Anhydride: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/EtOAc solvent system (e.g., 8:2 v/v). The product should have a higher Rf value than the starting 5-fluoroindoline.
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Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-Butyl 5-fluoroindoline-1-carboxylate as a solid.
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Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Key Reactions of tert-Butyl 5-fluoroindoline-1-carboxylate
The Boc-protected 5-fluoroindoline is a versatile intermediate that can undergo a variety of chemical transformations, including:
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Boc Deprotection: The tert-butoxycarbonyl group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM, to yield the free 5-fluoroindoline, which can then be used in subsequent coupling reactions.[3]
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Aromatic Substitution: The aromatic ring of the indoline can undergo further electrophilic substitution reactions, with the position of substitution directed by the existing fluoro and amino groups.
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Oxidation: The indoline ring can be oxidized to the corresponding indole.
Visualization of Synthetic Workflow
The following diagram illustrates the general synthetic utility of tert-Butyl 5-fluoroindoline-1-carboxylate as a key intermediate in the synthesis of more complex molecules.
Caption: Synthetic utility of tert-Butyl 5-fluoroindoline-1-carboxylate.
Applications in Drug Discovery and Development
The tert-Butyl 5-fluoroindoline-1-carboxylate scaffold is a valuable building block in the development of new therapeutic agents across various disease areas. The indoline core is present in a number of kinase inhibitors, and the 5-fluoro substituent can enhance their potency and selectivity.
Indoline derivatives are known for their diverse biological activities, and their use as intermediates allows for the synthesis of compounds with potential applications in oncology, neurology, and infectious diseases.[1] The Boc-protected form is particularly useful as it allows for the late-stage introduction of the indoline moiety into a complex molecule or for the modification of other parts of the molecule without affecting the indoline nitrogen.
The tert-butyl ester group in related compounds has been shown to enhance metabolic stability, which is a critical parameter in drug design.[4] This suggests that incorporating tert-Butyl 5-fluoroindoline-1-carboxylate into a drug candidate could lead to improved pharmacokinetic properties.
Safety and Handling
As with all chemical reagents, tert-Butyl 5-fluoroindoline-1-carboxylate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For specific handling and disposal information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[5][6][7]
Conclusion
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